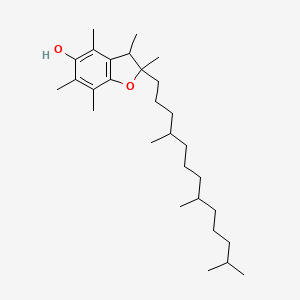
2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol is a chemical compound that belongs to the family of benzofuranols. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Facile Synthesis of Benzofurans : The compound is involved in chemical syntheses, particularly in the creation of benzofuran derivatives. A study describes the palladium-catalyzed reaction of propargylic carbonates with nucleophiles to synthesize substituted 2,3-dihydrofurans and benzofurans, indicating the compound's role in the synthesis of complex organic structures (Yoshida et al., 2004).
Biological Activities
- Antimicrobial Properties : Research demonstrates the antimicrobial potential of benzofuran derivatives. A study outlines the synthesis of benzofuran compounds and their derivatives, exhibiting significant antibacterial and antifungal activity (Kumar et al., 2022).
- Antioxidant Capabilities : The antioxidant properties of benzofuran derivatives are highlighted in research, with compounds showing potential antioxidant ability. This is illustrated in a study where α-amino nitrile benzofuran derivatives were synthesized, potentially possessing antioxidant capabilities (Najar et al., 2020).
- Cytotoxic Activity : Some benzofuran derivatives have been identified with cytotoxic activity against breast cancer cell lines, indicating potential therapeutic applications in oncology (Li et al., 2005).
Chemical Reactions and Synthesis
- Synthetic Pathways : The compound is involved in diverse synthetic pathways, contributing to the development of new chemical entities. For example, a study describes the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one, demonstrating complex chemical transformations (Luo et al., 2005).
Eigenschaften
IUPAC Name |
2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-3H-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-19(2)13-10-14-20(3)15-11-16-21(4)17-12-18-29(9)25(8)26-24(7)27(30)22(5)23(6)28(26)31-29/h19-21,25,30H,10-18H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIMOLIQGNWOJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=C(C(=C2C)O)C)C)OC1(C)CCCC(C)CCCC(C)CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


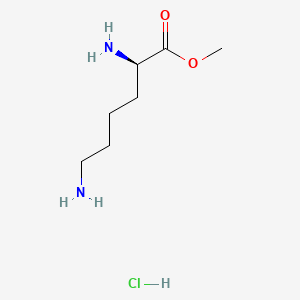

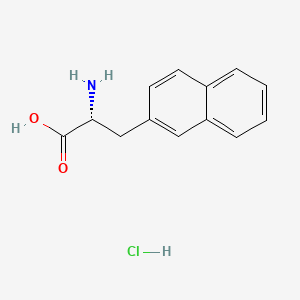
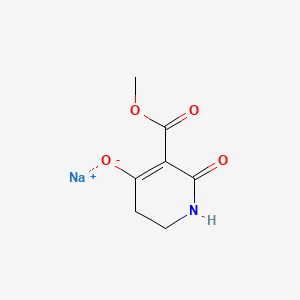

![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)
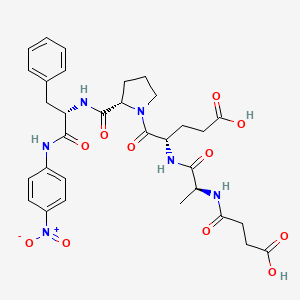
![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)
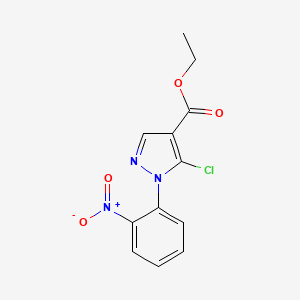

![Spiro[3,8-dioxatricyclo[5.1.0.02,4]octane-5,2-oxirane] (9CI)](/img/no-structure.png)

